molecular formula C21H25N3O2S B6509549 N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-48-6

N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6509549
CAS No.: 852134-48-6
M. Wt: 383.5 g/mol
InChI Key: LNYVSSHVMOYOJN-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.16674822 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide are Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound interacts with its targets (COX enzymes) by inhibiting their activity . The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation and pain .

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, which are mediated by these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can also influence the compound’s stability and activity .

Properties

IUPAC Name

N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-14-19(20(25)23(2)16-7-5-4-6-8-16)27-21-22-18(13-24(14)21)15-9-11-17(26-3)12-10-15/h9-13,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYVSSHVMOYOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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